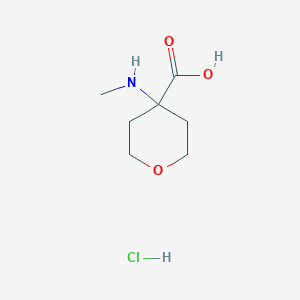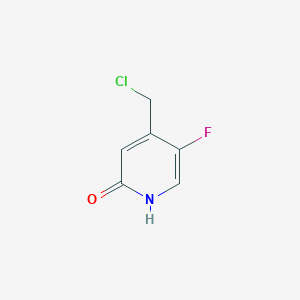
4-(Chloromethyl)-5-fluoropyridin-2-ol
Descripción general
Descripción
“4-(Chloromethyl)-5-fluoropyridin-2-ol” is likely a type of organic compound known as a halogenated pyridine . Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. The “4-(Chloromethyl)” and “5-fluoro” parts of the name suggest that a chlorine atom is attached to a methyl group (CH3) on the fourth carbon of the ring, and a fluorine atom is attached to the fifth carbon .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-5-fluoropyridin-2-ol” would be based on the pyridine ring, a six-membered ring with alternating single and double bonds, and one nitrogen atom . The “4-(Chloromethyl)” and “5-fluoro” parts of the name suggest that the fourth carbon of the ring has a -CH2Cl group attached, and the fifth carbon has a -F group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-5-fluoropyridin-2-ol” would depend on its molecular structure. Factors that could influence these properties include the presence of the electronegative fluorine and chlorine atoms, and the aromatic pyridine ring .Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Chemical Compounds : The synthesis of various fluoropyridines and their reactivity has been a significant area of research. For instance, Hand and Baker (1989) explored the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, contributing to the understanding of the reactivity and potential applications of these compounds (Hand & Baker, 1989). Similarly, Zhi-yuan (2010) investigated the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, shedding light on the mechanism and potential applications of this compound (Zhi-yuan, 2010).
Nucleophilic Substitution Reactions : Studies by Schlosser and Rausis (2005) and Schlosser and Bobbio (2002) provide insights into the nucleophilic substitution reactions of fluoropyridines, which are crucial for understanding the chemical behavior and potential applications of these compounds (Schlosser & Rausis, 2005); (Schlosser & Bobbio, 2002).
Electrophilic Fluorination Reactions : Toullec et al. (2004) assessed the fluorinating activity of various electrophilic NF reagents, contributing to the understanding of fluorination reactions in chemical synthesis, which is relevant to compounds like 4-(Chloromethyl)-5-fluoropyridin-2-ol (Toullec et al., 2004).
Amidomethylation and Functionalization : Research by Papaioannou et al. (2020) on the amidomethylation of 4-chloro-3-fluoropyridine contributes to understanding the chemical transformations and functionalization possibilities of fluoropyridines (Papaioannou et al., 2020).
Structural and Conformational Analysis : The study of the structural effects of fluorination on pyridines, such as those by Boggs and Pang (1984), helps in understanding the molecular structure and potential applications in various fields, including pharmaceuticals and material science (Boggs & Pang, 1984).
Mecanismo De Acción
Mode of Action
The chloromethyl group (-CH2Cl) is a reactive group that can undergo various chemical reactions, including nucleophilic substitution . The fluoropyridin-2-ol part of the molecule could potentially interact with biological targets through hydrogen bonding or pi-pi stacking interactions.
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-5-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-2-4-1-6(10)9-3-5(4)8/h1,3H,2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKCYCAJDIATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-fluoropyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
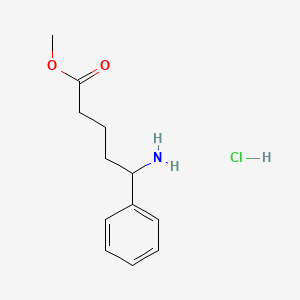
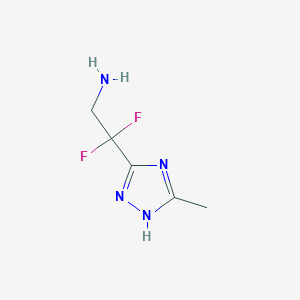
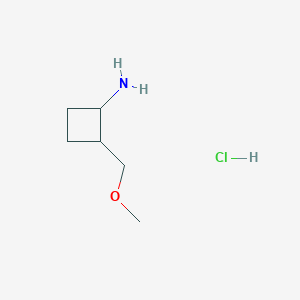
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)

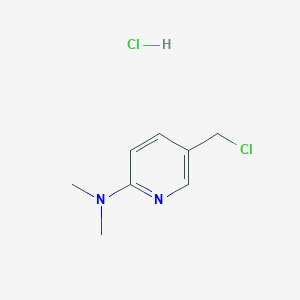

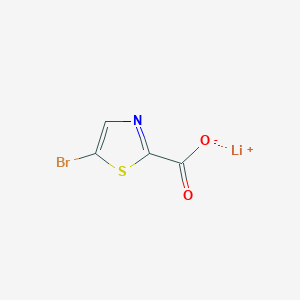
![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)
![9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1435565.png)
